2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves various cyclization processes or domino reactions . The yield was 88%, and it was crystallized from ethyl acetate–methanol (1:1) .Chemical Reactions Analysis
The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 265–266 °C . The compound has a predicted density of 1.29±0.1 g/cm3 .Scientific Research Applications
Crystal Structure Analysis
Research on related compounds has revealed insights into the molecular structures through crystallography. Studies have shown that compounds with similar structures exhibit a folded conformation, where the pyrimidine ring inclines at specific angles relative to the benzene ring, stabilized by intramolecular hydrogen bonding. This structural information is crucial for understanding the molecular interactions and designing targeted applications in various fields, including drug development and materials science (Subasri et al., 2016).
Antiviral Research
A significant application of this compound has been in the antiviral research domain, particularly against COVID-19. The compound has been synthesized and characterized, with studies indicating its potential as an antiviral agent. Quantum chemical insights, spectroscopic analysis, and molecular docking studies suggest its capability to bind effectively with SARS-CoV-2 protein, demonstrating antiviral potency (Mary et al., 2020).
Antitumor Activity
Compounds with the thieno[3,2-d]pyrimidine core have shown promising antitumor activities. Synthesis and evaluation of derivatives have highlighted their potential in inhibiting the growth of various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The structural modification and functionalization of the thieno[3,2-d]pyrimidine skeleton have been instrumental in enhancing antitumor efficacy, with some derivatives exhibiting activity comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).
Enzyme Inhibition for Cancer Treatment
The design and synthesis of thieno[3,2-d]pyrimidine derivatives as inhibitors of crucial enzymes such as dihydrofolate reductase (DHFR) have been explored. These compounds have been evaluated for their potential as antitumor agents, showing significant inhibitory activity against DHFR, a key target in cancer chemotherapy. The research underscores the compound's role in the development of new therapeutic agents for treating cancer (Gangjee et al., 2007).
Heterocyclic Synthesis and Antimicrobial Activities
The compound's core structure is valuable in the synthesis of novel heterocyclic compounds with antimicrobial properties. Research has focused on creating derivatives that exhibit potent antibacterial and antifungal activities, contributing to the development of new antimicrobial agents. This line of investigation is crucial for addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Hossan et al., 2012).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. It is stated that this product is not intended for human or veterinary use and is for research use only.
Future Directions
The potential of this compound is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-2-21-16(23)15-13(7-8-24-15)20-17(21)25-10-14(22)19-9-11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWPXPRWBKBMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.